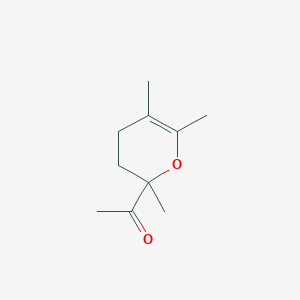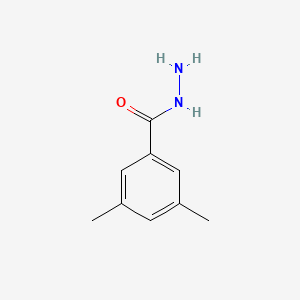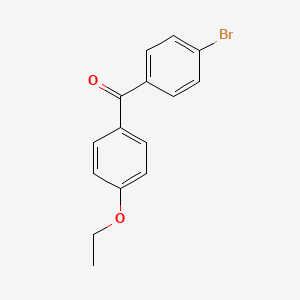![molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3](/img/structure/B1275775.png)
7-Bromopyrido[2,3-b]pyrazine
Descripción general
Descripción
7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3 and a molecular weight of 210.03 g/mol It is a brominated derivative of pyridopyrazine, characterized by a pyridine ring fused to a pyrazine ring with a bromine atom at the 7th position
Mecanismo De Acción
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It is noted, however, that the compound is useful for proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.
Result of Action
It is known that the compound is used in proteomics research , suggesting it may have significant effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
7-Bromopyrido[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with phosphodiesterase IV (PDE IV), an enzyme involved in the production of tumor necrosis factor (TNF) . This interaction suggests that this compound may have potential therapeutic applications in conditions where TNF production is a factor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with PDE IV can lead to changes in the signaling pathways that regulate inflammation and immune responses . Additionally, this compound has been shown to affect the expression of genes involved in these pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of PDE IV, inhibiting its activity and thereby reducing the production of TNF . This inhibition can lead to a decrease in inflammation and other immune responses, highlighting the potential therapeutic benefits of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that interact with the same metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromopyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
7-Bromopyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated structure.
Biological Research: It is utilized in proteomics research as a biochemical tool.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.
7-Chloropyrido[2,3-b]pyrazine: A chlorinated derivative with similar properties.
7-Iodopyrido[2,3-b]pyrazine: An iodinated derivative with potentially different reactivity due to the larger atomic radius of iodine.
Uniqueness
7-Bromopyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives .
Propiedades
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMUIQRKXNDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401182 | |
| Record name | 7-bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-42-3 | |
| Record name | 7-bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in synthesizing novel heterocyclic compounds?
A1: this compound-2,3(1H,4H)-dione serves as a crucial starting material for synthesizing various heterocyclic compounds containing the pyrido[2,3-b]pyrazine motif [, ]. This compound can undergo further modifications, such as N-alkylation [] and thionation followed by alkylation [], allowing for the introduction of diverse substituents and functionalities to the core structure.
Q2: How is this compound-2,3(1H,4H)-dione typically synthesized?
A2: The synthesis of this compound-2,3(1H,4H)-dione involves the condensation reaction of 5-bromo-2,3-diaminopyridine with oxalic acid []. This reaction leads to the formation of the desired pyrido[2,3-b]pyrazine ring system with a bromine substituent at the 7-position.
Q3: What characterization methods were used to confirm the structure of the synthesized compounds derived from this compound-2,3(1H,4H)-dione?
A3: The structures of the newly synthesized compounds were confirmed using standard spectroscopic techniques [, ]. While the specific techniques were not explicitly named, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly used for structural elucidation of organic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)


![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)






![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
